(E)-3-(2-chlorophenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(2-chlorophenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds. This particular compound features a chlorophenyl group, a pyrazin-2-yloxy group, and a piperidin-1-yl group, making it a molecule of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one typically involves the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of 2-chlorobenzaldehyde and 4-(pyrazin-2-yloxy)piperidine.
Aldol Condensation: The key step in the synthesis is the aldol condensation between 2-chlorobenzaldehyde and 4-(pyrazin-2-yloxy)piperidine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
(E)-3-(2-chlorophenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
(E)-3-(2-chlorophenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one can be compared with other chalcone derivatives, such as:
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Known for its antioxidant and anticancer properties.
(E)-1-(4-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Studied for its anti-inflammatory and antimicrobial activities.
The uniqueness of this compound lies in its specific structural features, such as the presence of the pyrazin-2-yloxy and piperidin-1-yl groups, which may confer distinct biological activities and chemical reactivity compared to other chalcone derivatives.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-16-4-2-1-3-14(16)5-6-18(23)22-11-7-15(8-12-22)24-17-13-20-9-10-21-17/h1-6,9-10,13,15H,7-8,11-12H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFCKRKMRAXJMJ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.